4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
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Overview
Description
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of novel organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity. Pathways such as the PI3K/Akt/mTOR signaling pathway have been implicated in its biological effects .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrrolo[2,3-d]pyrimidine
Comparison: Compared to these similar compounds, 4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits unique properties due to the presence of the methyl group and the specific arrangement of the fused rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Biological Activity
4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, structural characteristics, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a fused pyrrole and pyridine structure with a methyl group at the 4-position of the pyrrole ring. Its molecular formula is C8H8N2O, and it is part of the pyrrolopyridine family, which is known for various biological activities.
Biological Activities
The compound has demonstrated a range of biological activities:
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound can act as selective agonists for dopamine receptors, particularly the D3 receptor. Such selectivity is crucial for developing treatments for neuropsychiatric disorders without affecting other dopamine receptor subtypes .
- Antimicrobial Properties : Recent studies have evaluated its effectiveness against bacterial strains. For instance, pyrrole derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Antiproliferative Effects : The compound exhibits antiproliferative activity against various human tumor cell lines, with growth inhibition values (GI50) in the nanomolar to micromolar range .
Dopamine Receptor Agonism
A study focused on optimizing compounds related to this compound revealed that specific modifications could enhance selectivity towards D3 receptors while minimizing activity at D2 receptors. The structure-activity relationship (SAR) analysis indicated that certain substitutions significantly impacted receptor interaction profiles .
Antimicrobial Activity
In vitro evaluations of pyrrole benzamide derivatives highlighted their potential as lead compounds for developing new antibacterial agents. The research demonstrated that these derivatives could outperform traditional antibiotics like isoniazid and ciprofloxacin against specific bacterial strains .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity profiles:
Compound Name | Structural Similarity | Unique Features |
---|---|---|
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Moderate | Different biological activity profiles |
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | High | Bromine substitution alters reactivity |
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | High | Enhanced interaction with specific targets |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | Moderate | Different ring fusion impacts biological properties |
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | Moderate | Methyl substitution affects lipophilicity |
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-3-9-4-7-6(5)2-8(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
JFVCMYNHNHVONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1CC(=O)N2 |
Origin of Product |
United States |
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